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Executive Summary

Carboxyatractyloside (CATR), a highly toxic diterpenoid glycoside derived from Xanthium

species, is a gold-standard pharmacological tool for studying mitochondrial bioenergetics[1]. By
binding with high affinity to the Adenine Nucleotide Translocator (ANT) and locking it in the
cytoplasmic-open (c-state) conformation, CATR abolishes ADP/ATP exchange across the inner
mitochondrial membrane[2]. This Application Note provides authoritative guidance on deploying
CATR in vivo, transitioning from traditional acute hepatorenal toxicity models to cutting-edge
immunological and metabolic rewiring paradigms.

Mechanistic Grounding & Model Selection

Unlike its analog atractyloside (ATR), CATR possesses an additional equatorial carboxyl group
at the C-4' position. This structural nuance drastically increases its binding affinity to ANT,
rendering its in-vivo toxicity approximately 10-fold higher than ATR[1]. When administered in
vivo, CATR's blockade of ANT triggers a predictable, self-amplifying cascade: cytosolic ATP
depletion, mitochondrial membrane hyperpolarization, reactive oxygen species (ROS)
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generation, and ultimately, the sensitization and opening of the mitochondrial permeability
transition pore (MPTP)[2][3].
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Fig 1. Mechanistic pathway of CATR-induced mitochondrial dysfunction and cellular toxicity.

Quantitative Data: Dosage & Physiological
Outcomes

As a Senior Application Scientist, | emphasize that the selection of CATR dosage is the most
critical variable in experimental design. Acute high doses are utilized for toxicology and organ
failure models, whereas chronic low doses are increasingly used to study metabolic rewiring—
such as enhancing T-cell activation by forcing cellular reliance on glycolysis[4].

Table 1: Quantitative Comparison of CATR In-Vivo Dosages and Applications
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Experimental Key Physiological
. CATR Dosage Route .
Paradigm Observations

Induces lethargy,
seizures, vacuolar
o degeneration of
Acute Toxicity / Organ )
) 13.5 mg/kg i.p. hepatocytes, and
Injury
acute renal tubular
necrosis within 24-

48h[3].

Administered for 10-
14 days. Induces
) systemic metabolic
Immunometabolic ) . .
. 2.0 - 2.5 mg/kg/day I.p. rewiring; naive T-cells

Rewiring - .
exhibit heightened
activation and

proliferation[4].

Added to isolated
mitochondria post-in
Vivo exposure to
i ] ] completely inhibit

Ex-Vivo Respirometry 1.0-5.0uM In vitro )
ANT-mediated proton
leak and ADP-
stimulated

respiration[5][6].

Detailed Experimental Protocols

The reliability of CATR models hinges on the stability of the compound and the precision of
mitochondrial isolation. CATR is highly susceptible to hydrolysis; therefore, the dipotassium salt
is preferred for aqueous solubility, and solutions must be prepared freshly to prevent
inactivation[3].

Protocol 1: Preparation and Administration of CATR for Chronic Metabolic Rewiring Objective:
To induce systemic metabolic rewiring without triggering acute lethal hepatotoxicity, enabling
the study of T-cell function and homeostatic expansion[4].
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Reagent Preparation: Weigh CATR dipotassium salt and dissolve in sterile, cold Phosphate-
Buffered Saline (PBS) to a stock concentration of 1 mg/mL. Causality Check: Do not use
DMSO if avoidable, as it can independently affect mitochondrial membrane fluidity and
confound metabolic readouts. PBS ensures physiological pH and vehicle neutrality.

Sterilization: Pass the solution through a 0.22 pm syringe filter.

Storage: Keep the working solution on ice and use it within the same day. Do not subject the
solution to freeze-thaw cycles, which degrade the active equatorial carboxyl group[3].

Administration: Inject wild-type donor mice (e.g., C57BL/6) intraperitoneally (i.p.) at a dose of
2.0 mg/kg daily for 14 days[4].

Monitoring: Monitor body weight daily. A weight loss exceeding 15% necessitates humane
endpoint euthanasia.

Protocol 2: Isolation of Mitochondria and Functional Validation (High-Resolution Respirometry)
Objective: To create a self-validating system that confirms the extent of ANT inhibition in target
organs (e.g., liver or kidney) following in-vivo CATR exposure[6].

Tissue Harvest: Euthanize the animal via cervical dislocation to avoid anesthetic-induced
mitochondrial uncoupling. Rapidly excise the target organ and immerse in ice-cold isolation
buffer (250 mM sucrose, 10 mM Tris-HCI, 1 mM EGTA, pH 7.4). Causality Check: EGTA is
critical here to chelate Ca2+ and prevent premature, artifactual mPTP opening during the
mechanical stress of homogenization[2].

Homogenization: Mince the tissue and homogenize using a Teflon-glass Potter-Elvehjem
homogenizer (3-4 strokes at 500 rpm).

Differential Centrifugation:
o Centrifuge at 800 x g for 10 min at 4°C to pellet nuclei and unbroken cells.

o Transfer the supernatant and centrifuge at 8,500 x g for 10 min at 4°C to pellet the
mitochondria[5].

Respirometry Assay:
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o Suspend 0.25 mg of mitochondrial protein in a high-resolution respirometer chamber
containing respiration buffer.

o Induce State 3 respiration by adding 5 mM glutamate, 5 mM malate, and 2 mM ADPI6].
o Inject 1.0 - 5.0 yM CATR directly into the chamber.

o Validation: A sudden, near-complete collapse of oxygen consumption confirms that the
observed respiration was strictly ANT-dependent and that the mitochondria remained
highly coupled during isolation[5][6].

Protocol 3: Assessing mPTP Susceptibility Post-CATR Exposure Objective: To measure the
sensitization of the mPTP in animals treated with CATR or secondary stressors like
Lipopolysaccharide (LPS)[2].

e Prepare isolated mitochondria as described in Protocol 2.

e Suspend mitochondria in a swelling buffer (150 mM KCI, 20 mM Tris-HCI, 2 mM KH2PO4,
pH 7.4) and monitor absorbance at 540 nm using a spectrophotometer.

e Add a sub-maximal dose of Ca2+ (e.g., 50 uM).

o Observation: Mitochondria from CATR-treated animals will exhibit a rapid decrease in
absorbance (swelling) compared to vehicle-treated controls. This proves that locking ANT in
the c-state mechanically sensitizes the mPTP to opening under oxidative or calcium
stress[2].

Data Interpretation & Troubleshooting

* Non-Responsive Respiration: If the addition of CATR during ex-vivo respirometry (Protocol 2)
does not halt State 3 respiration, suspect mitochondrial uncoupling or damage during
isolation. Verify mitochondrial integrity by calculating the Respiratory Control Ratio (RCR); an
RCR < 3 indicates damaged inner membranes|[6].

 Strain and Species Differences: Be aware that the immunological and mitochondrial
responses to ANT inhibition can vary significantly. For instance, LPS-induced mPTP opening
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mechanisms differ fundamentally between rats and mice, altering how CATR interacts with
the baseline mitochondrial state[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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